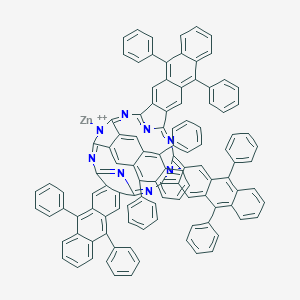
Tetraanthraporphyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraanthraporphyrazine (TAPP) is a synthetic compound that belongs to the family of porphyrazines. It is a macrocyclic compound that consists of four pyrrole rings linked by nitrogen atoms. TAPP has gained significant attention due to its potential applications in various fields such as medicine, biology, and material science.
Wirkmechanismus
Tetraanthraporphyrazine has a unique structure that allows it to interact with various molecules and ions. In the case of photodynamic therapy, Tetraanthraporphyrazine can be activated by light to produce reactive oxygen species that can destroy cancer cells. In the case of metal ion detection, Tetraanthraporphyrazine can bind to metal ions to produce a fluorescent signal that can be detected. In the case of catalysis, Tetraanthraporphyrazine can interact with reactant molecules to facilitate chemical reactions.
Biochemische Und Physiologische Effekte
Tetraanthraporphyrazine has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. Tetraanthraporphyrazine has been shown to accumulate in cancer cells, making it a potential photosensitizer for cancer treatment. Tetraanthraporphyrazine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetraanthraporphyrazine is its versatility in various scientific research fields. Tetraanthraporphyrazine can be synthesized through various methods, making it easily accessible for researchers. Tetraanthraporphyrazine also has low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, Tetraanthraporphyrazine has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for Tetraanthraporphyrazine research. In the field of medicine, Tetraanthraporphyrazine can be further studied for its potential use in combination with other cancer treatments. In the field of biology, Tetraanthraporphyrazine can be further studied for its potential use in the detection of other molecules and ions. In material science, Tetraanthraporphyrazine can be further studied for its potential use in the synthesis of new materials and catalysts.
Conclusion:
In conclusion, Tetraanthraporphyrazine is a versatile compound that has shown promising results in various scientific research fields. Its unique structure and properties make it a potential candidate for various applications, including cancer treatment, metal ion detection, and catalysis. Further research is needed to fully explore the potential of Tetraanthraporphyrazine in these fields.
Synthesemethoden
The synthesis of Tetraanthraporphyrazine can be achieved through various methods. One of the most common methods is the condensation of four pyrrole derivatives with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of a tetra-substituted pyrrole with a diimine compound.
Wissenschaftliche Forschungsanwendungen
Tetraanthraporphyrazine has shown promising results in various scientific research fields. In the field of medicine, Tetraanthraporphyrazine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biology, Tetraanthraporphyrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, Tetraanthraporphyrazine has been studied for its potential use as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
147402-24-2 |
|---|---|
Produktname |
Tetraanthraporphyrazine |
Molekularformel |
C112H64N8Zn |
Molekulargewicht |
1587.1 g/mol |
IUPAC-Name |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
InChI-Schlüssel |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Andere CAS-Nummern |
147402-24-2 |
Synonyme |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



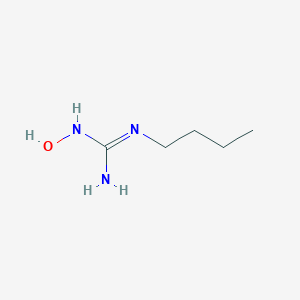
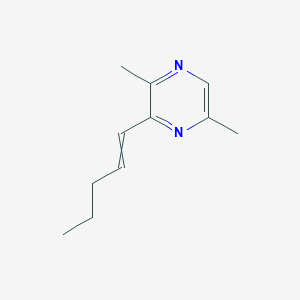
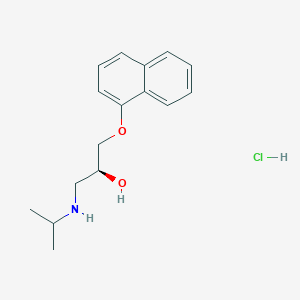
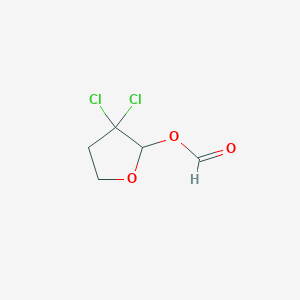
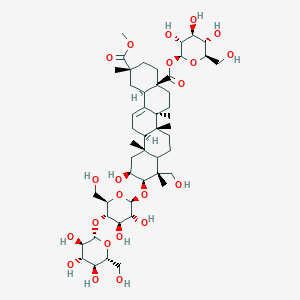
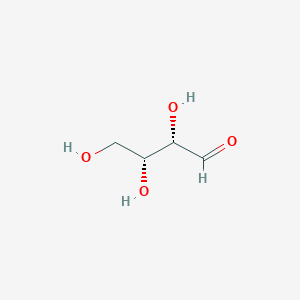
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
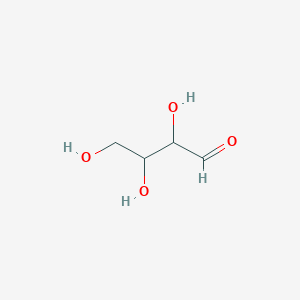
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
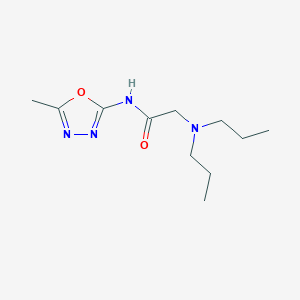
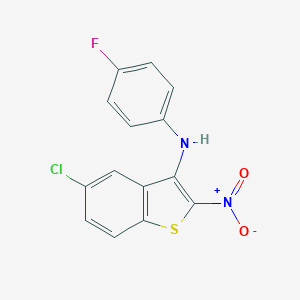
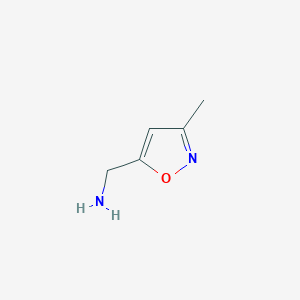
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)